
2-Chloro-3-methoxy-5-vinylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-methoxy-5-vinylpyridine is a heterocyclic organic compound with the molecular formula C8H8ClNO It is a derivative of pyridine, featuring a chlorine atom at the second position, a methoxy group at the third position, and a vinyl group at the fifth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-methoxy-5-vinylpyridine can be achieved through several methods. One common approach involves the reaction of 2-chloro-3-methoxypyridine with a suitable vinylating agent under specific conditions. For example, the reaction with vinyl magnesium bromide in the presence of a palladium catalyst can yield the desired product. The reaction conditions typically include a temperature range of 50-100°C and a reaction time of 12-24 hours.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3-methoxy-5-vinylpyridine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 2-chloro-3-methoxy-5-ethylpyridine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically employed.
Substitution: Nucleophiles such as sodium azide or thiourea can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 2-Chloro-3-methoxy-5-formylpyridine or 2-Chloro-3-methoxy-5-carboxypyridine.
Reduction: 2-Chloro-3-methoxy-5-ethylpyridine.
Substitution: 2-Amino-3-methoxy-5-vinylpyridine or 2-Thio-3-methoxy-5-vinylpyridine.
Aplicaciones Científicas De Investigación
2-Chloro-3-methoxy-5-vinylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical agents.
Industry: It is utilized in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-methoxy-5-vinylpyridine involves its interaction with specific molecular targets. The vinyl group allows for conjugation with various biomolecules, potentially leading to the inhibition of key enzymes or receptors. The chlorine and methoxy groups contribute to the compound’s overall reactivity and binding affinity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-3-methoxy-5-methylpyridine: Similar structure but with a methyl group instead of a vinyl group.
3-Chloro-2-methoxy-5-vinylpyridine: Similar structure but with the positions of chlorine and methoxy groups swapped.
Uniqueness
2-Chloro-3-methoxy-5-vinylpyridine is unique due to the presence of the vinyl group at the fifth position, which imparts distinct reactivity and potential applications compared to its analogs. The combination of chlorine and methoxy groups further enhances its chemical versatility, making it a valuable compound for various research and industrial purposes.
Propiedades
Fórmula molecular |
C8H8ClNO |
|---|---|
Peso molecular |
169.61 g/mol |
Nombre IUPAC |
2-chloro-5-ethenyl-3-methoxypyridine |
InChI |
InChI=1S/C8H8ClNO/c1-3-6-4-7(11-2)8(9)10-5-6/h3-5H,1H2,2H3 |
Clave InChI |
PMKPWRMHIRUJGA-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(N=CC(=C1)C=C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


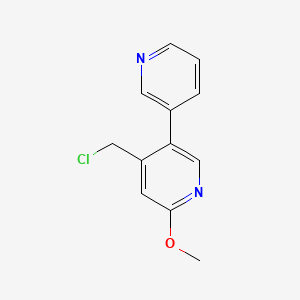
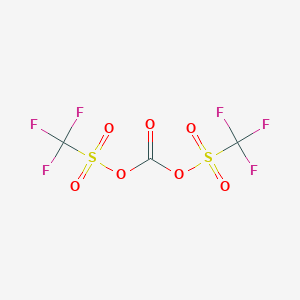
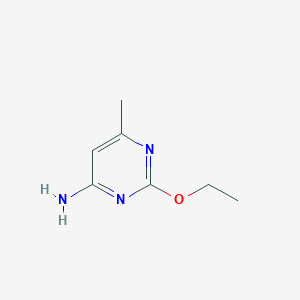
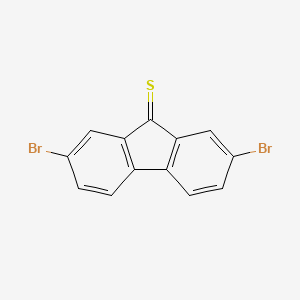
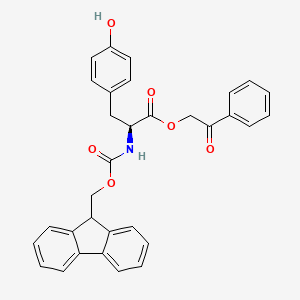
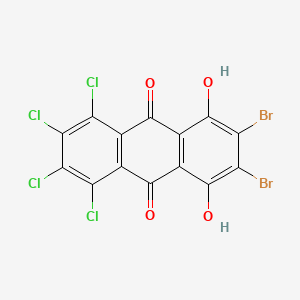
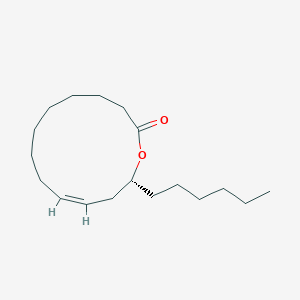
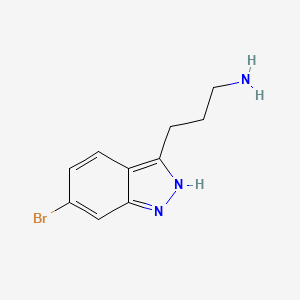


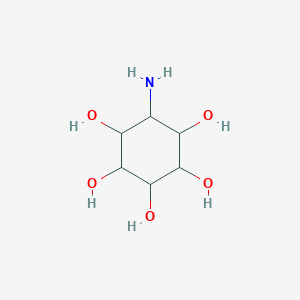
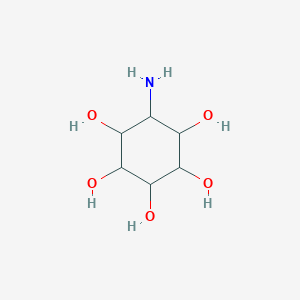
![5-(2-Ethoxy-5-((4-isopropylpiperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B13143478.png)

